molecular formula C14H11IO5S B069132 1-[[(4-Methylphenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one CAS No. 159950-96-6

1-[[(4-Methylphenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one

Cat. No.: B069132
CAS No.: 159950-96-6
M. Wt: 418.21 g/mol
InChI Key: UARYLZXFSPDNRZ-UHFFFAOYSA-N
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Description

1-[[(4-Methylphenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one, also known as this compound, is a useful research compound. Its molecular formula is C14H11IO5S and its molecular weight is 418.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

1,2-Benzoxathiin-4(3H)-one 2,2-dioxide and its derivatives, closely related to the compound , have been identified as promising scaffolds with high synthetic and pharmacological potential. The synthesis of these compounds typically involves the cyclization of salicylic acid derivatives. These compounds have been studied for their chemical transformations, which include reactions at various centers of the heterocyclic fragment, such as C=O and CH2 groups, and SO2–O bonds. The oxathiine nucleus, in particular, is prone to undergo recyclizations, highlighting the versatility of these compounds in chemical synthesis. However, the use of these compounds in multicomponent transformations remains underexplored, indicating a potential area for further research (Hryhoriv et al., 2021).

Pharmacological and Biological Activity

The exploration of the pharmacological properties of derivatives similar to "1-[[(4-Methylphenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one" has been limited but indicates potential anticoagulant, antimicrobial, and antitumor activities. These activities are often inferred from their structural similarity to known bioactive cores, such as coumarins. Despite the scarcity of studies directly focusing on the specific compound , the structural and functional similarities with investigated sultone derivatives suggest that it may also possess interesting biological activities worth further exploration (Hryhoriv et al., 2021).

Properties

IUPAC Name

(3-oxo-1λ3,2-benziodoxol-1-yl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO5S/c1-10-6-8-11(9-7-10)21(17,18)20-15-13-5-3-2-4-12(13)14(16)19-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARYLZXFSPDNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OI2C3=CC=CC=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404623
Record name 1-[(4-Methylbenzene-1-sulfonyl)oxy]-1lambda~3~,2-benziodoxol-3(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159950-96-6
Record name 1-[(4-Methylbenzene-1-sulfonyl)oxy]-1lambda~3~,2-benziodoxol-3(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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